molecular formula C12H9ClN2 B14342824 1-(4-Cyanophenyl)pyridin-1-ium chloride CAS No. 100922-79-0

1-(4-Cyanophenyl)pyridin-1-ium chloride

Cat. No.: B14342824
CAS No.: 100922-79-0
M. Wt: 216.66 g/mol
InChI Key: SNZNMJBSLZNQJH-UHFFFAOYSA-M
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Description

1-(4-Cyanophenyl)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The structure of this compound consists of a pyridinium ion substituted with a cyanophenyl group at the 4-position and a chloride ion as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Cyanophenyl)pyridin-1-ium chloride can be synthesized through various synthetic routes. One common method involves the reaction of 4-cyanobenzyl chloride with pyridine in the presence of a base, such as sodium hydroxide, to form the desired pyridinium salt. The reaction is typically carried out in an organic solvent, such as acetonitrile, at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyanophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridinium ion to the corresponding pyridine derivative.

    Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Pyridine derivatives.

    Substitution: Substituted cyanophenyl derivatives.

Scientific Research Applications

1-(4-Cyanophenyl)pyridin-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)pyridin-1-ium chloride involves its interaction with molecular targets, such as enzymes or receptors. The pyridinium ion can engage in electrostatic interactions with negatively charged sites on proteins, while the cyanophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Cyanophenyl)pyridin-1-ium chloride can be compared with other pyridinium salts, such as:

    1-(4-Nitrophenyl)pyridin-1-ium chloride: Similar structure but with a nitro group instead of a cyano group.

    1-(4-Methylphenyl)pyridin-1-ium chloride: Contains a methyl group instead of a cyano group.

The uniqueness of this compound lies in the presence of the cyano group, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules.

Properties

CAS No.

100922-79-0

Molecular Formula

C12H9ClN2

Molecular Weight

216.66 g/mol

IUPAC Name

4-pyridin-1-ium-1-ylbenzonitrile;chloride

InChI

InChI=1S/C12H9N2.ClH/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14;/h1-9H;1H/q+1;/p-1

InChI Key

SNZNMJBSLZNQJH-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)C2=CC=C(C=C2)C#N.[Cl-]

Origin of Product

United States

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